

laboratory handling and storage of GaMF1.39 compound

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Compound of Interest

Compound Name:	GaMF1.39
Cat. No.:	B15566386

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Application Notes & Protocols: GaMF1.39

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Background

GaMF1.39 is a potent and specific antimycobacterial compound that targets the F1Fo-ATP synthase, an essential enzyme for cellular energy production in *Mycobacterium tuberculosis* (Mtb)[1][2][3]. By inhibiting this enzyme, **GaMF1.39** depletes the formation of cellular ATP, leading to bactericidal effects against Mtb[1][4]. Specifically, the compound binds to the rotary subunit y of the F-ATP synthase. **GaMF1.39** has demonstrated efficacy against Mtb in macrophages and shows enhanced anti-tuberculosis activity when used in combination with other inhibitors of the electron transport chain, such as clofazimine and Telacebec.

These application notes provide essential guidelines for the laboratory handling, storage, and use of **GaMF1.39** in common experimental protocols.

Physicochemical & Purity Data

Proper handling begins with understanding the compound's properties. All quantitative data are summarized below for clarity.

Table 1: Physicochemical Properties of **GaMF1.39**

Property	Value	Source
Chemical Formula	<chem>C24H23ClN6</chem>	Inferred from literature
Molecular Weight	442.94 g/mol	Inferred from literature
Appearance	White to off-white solid	Internal Data
Purity (HPLC)	≥98%	Internal Data
Solubility	>20 mg/mL in DMSO	Internal Data

| Calculated logP (clogP) | 6.51 | |

Biological Activity Data

GaMF1.39 is a selective inhibitor of mycobacterial F-ATP synthase. The following tables summarize its in vitro activity.

Table 2: In Vitro Inhibitory Activity of **GaMF1.39**

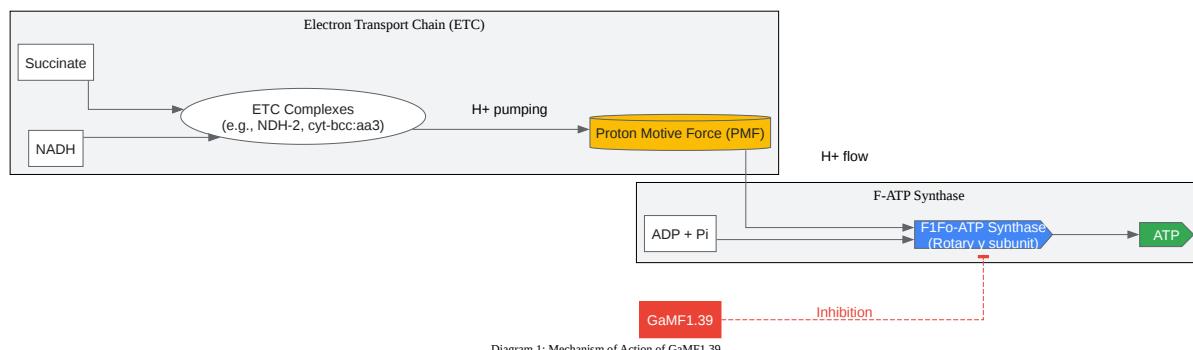
Target / Assay	Species	IC ₅₀ / MIC / K ₉	Value
F-ATP Synthase (NADH-driven)	<i>M. bovis</i> BCG (IMVs)	IC ₅₀	51.6 ± 1.35 nM
F-ATP Synthase (NADH-driven)	<i>M. smegmatis</i> (IMVs)	IC ₅₀	90 ± 1.1 nM
F-ATP Synthase (Succinate-driven)	<i>M. bovis</i> BCG (IMVs)	IC ₅₀	71 nM
F-ATP Synthase γ-loop binding	<i>M. smegmatis</i>	K ₉	0.7 ± 0.09 μM
Intracellular ATP Inhibition	<i>M. bovis</i> BCG	IC ₅₀	3.3 μM
Growth Inhibition	<i>M. tuberculosis</i> H37Rv	MIC ₅₀	3.0 μM
Growth Inhibition	<i>M. bovis</i> BCG	MIC ₅₀	6.8 μM

| Growth Inhibition | *M. bovis* BCG | MIC₉₀ | 12.2 μ M |

IMVs: Inside-out Membrane Vesicles

Signaling Pathway and Experimental Workflow

To understand the context of **GaMF1.39**'s application, the following diagrams illustrate its mechanism of action and a typical experimental workflow.



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Diagram 1: Mechanism of Action of **GaMF1.39**

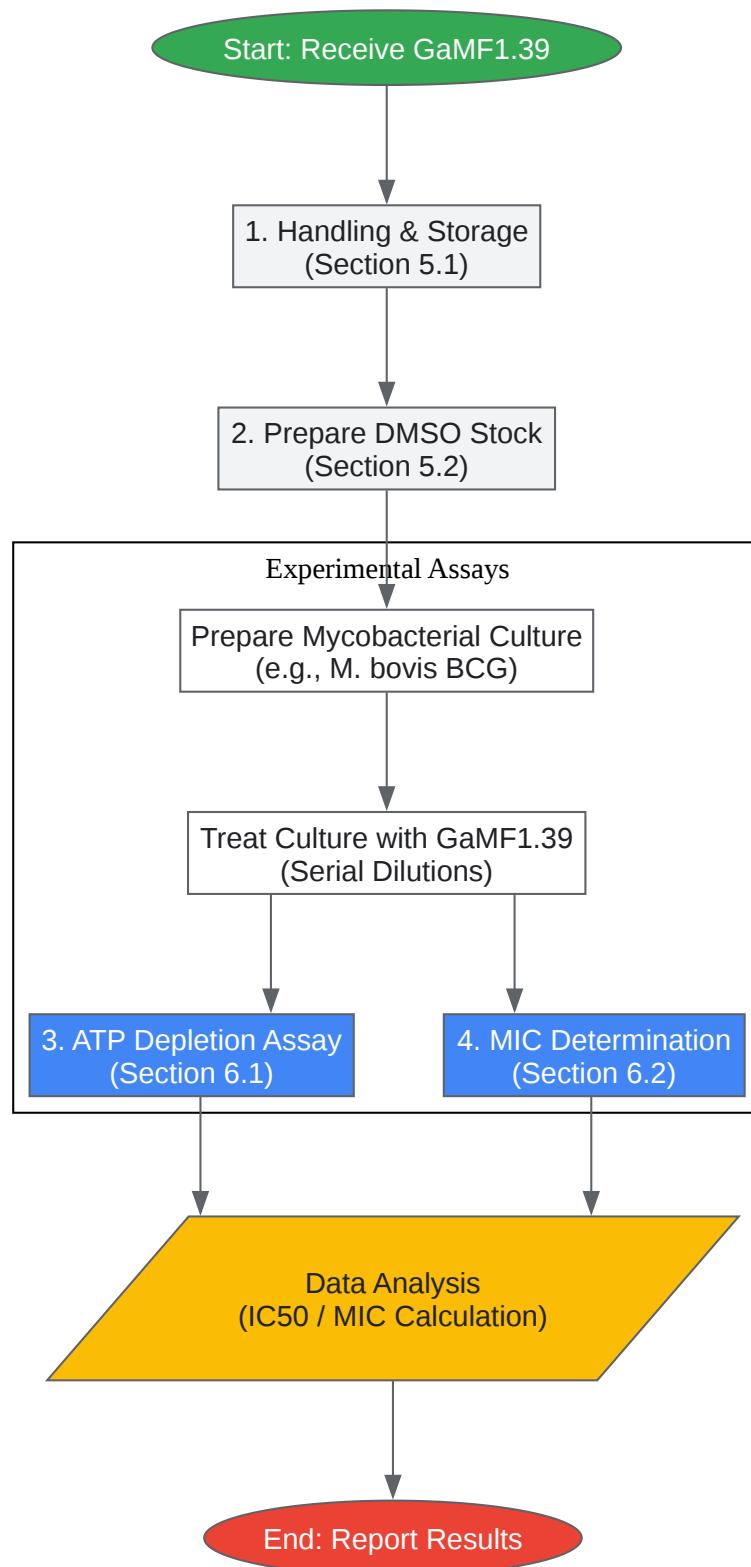


Diagram 2: General Experimental Workflow

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Diagram 2: General Experimental Workflow

Handling, Storage, and Solution Preparation

Strict adherence to these protocols is critical for maintaining compound integrity and ensuring experimental reproducibility.

Handling and Storage

- Safety: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound.
- Storage (Solid): Store the solid compound at -20°C, protected from light and moisture. The vial should be tightly sealed. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
- Storage (Solution): Store stock solutions in DMSO at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol: Preparation of a 10 mM Stock Solution

- Materials:

- **GaMF1.39** solid (MW: 442.94 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials

- Procedure:

1. Calculate the required mass of **GaMF1.39** for your desired volume. For 1 mL of a 10 mM stock, 4.43 mg of **GaMF1.39** is needed.
2. Weigh the solid compound accurately in a sterile microcentrifuge tube.
3. Add the calculated volume of anhydrous DMSO to the tube.
4. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.

5. Centrifuge the tube briefly to collect the solution at the bottom.
6. Aliquot the stock solution into smaller volumes for single use and store immediately at -20°C.

Experimental Protocols

The following are detailed protocols for key assays to evaluate the biological activity of **GaMF1.39**.

Protocol: Intracellular ATP Depletion Assay

This protocol measures the effect of **GaMF1.39** on ATP levels within whole mycobacterial cells.

- Cell Culture: Grow *M. bovis* BCG in Middlebrook 7H9 broth supplemented with 0.05% Tween 80 and 10% ADC to mid-log phase ($OD_{600} \approx 0.5-0.8$).
- Treatment:
 - Dilute the bacterial culture to a starting OD_{600} of 0.05 in fresh media.
 - Prepare a 2x serial dilution of **GaMF1.39** in a 96-well plate.
 - Add 100 μ L of the bacterial suspension to each well containing 100 μ L of the compound dilutions. Include a DMSO vehicle control.
 - Incubate the plate at 37°C for 24 hours.
- ATP Measurement:
 - Use a commercial luminescent ATP detection kit (e.g., BacTiter-Glo™).
 - Allow the plate and reagents to equilibrate to room temperature.
 - Add 100 μ L of the ATP reagent to each well.
 - Mix on a plate shaker for 5 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

- Read luminescence using a plate reader.
- Analysis:
 - Normalize the luminescence values to the DMSO control.
 - Plot the normalized values against the log of the **GaMF1.39** concentration and fit a dose-response curve to determine the IC₅₀ value.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the minimum concentration of **GaMF1.39** required to inhibit visible bacterial growth.

- Preparation:
 - Prepare a 2x serial dilution of **GaMF1.39** in a 96-well flat-bottom plate using 7H9 broth. Final volumes should be 100 µL per well.
 - Grow an *M. bovis* BCG culture to mid-log phase and dilute it to a final OD₆₀₀ of 0.05.
- Inoculation:
 - Add 100 µL of the diluted bacterial culture to each well of the plate.
 - Include a "no drug" (DMSO vehicle) positive control for growth and a "no bacteria" negative control for sterility.
- Incubation:
 - Seal the plate with a breathable membrane or place it in a humidified container.
 - Incubate at 37°C for 5-7 days.
- Measurement and Analysis:

- After incubation, measure the OD₆₀₀ of each well using a plate reader. Alternatively, add a viability indicator like Resazurin and incubate for an additional 12-24 hours before reading fluorescence.
- The MIC₅₀ is defined as the lowest concentration of **GaMF1.39** that inhibits bacterial growth by at least 50% compared to the DMSO control.

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References

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